4-Methyl-5-phenyl-1,3-thiazol-2-amine
Overview
Description
4-Methyl-5-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It has a linear formula of C10H10N2S .
Synthesis Analysis
The synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine involves several steps. The solid is gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Molecular Structure Analysis
The molecular structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine can be analyzed using IR spectrum, 1 H-NMR spectrum, and 13 C-NMR spectrum . The InChI Code is 1S/C10H10N2S/c1-7-9 (13-10 (11)12-7)8-5-3-2-4-6-8/h2-6H,1H3, (H2,11,12) and the InChI key is XSTQXTKOICQHDC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Methyl-5-phenyl-1,3-thiazol-2-amine has a molecular weight of 190.27 . It is a powder with a melting point of 164-166 . The partition coefficient and the molar refractivity (CLogP and MR, respectively) were calculated with Marvin Sketch 6.2.2 software .Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
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Antileishmanial Agents
- 4-Phenyl-1,3-thiazol-2-amines have been studied as scaffolds for new antileishmanial agents .
- These compounds were synthesized by the methodology of Hantzsch and Weber, and assayed against the promastigote forms of Leishmania amazonensis .
- The most promising compound showed an IC50 against promastigotes of 20.78, while the selectivity index was 5.69 .
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Analgesic and Anti-inflammatory Activities
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Herbicidal Activities
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Antifungal Medication
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Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities
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Synthesis of Heterocyclic Compounds
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Ligands of Estrogen Receptors
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Adenosine Receptor Antagonists
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Fungicides
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Schistosomicidal and Anthelmintic Drugs
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Neuropeptides
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Y5 Adenosine Receptors
Safety And Hazards
The safety information for 4-Methyl-5-phenyl-1,3-thiazol-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-methyl-5-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQXTKOICQHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288173 | |
Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenyl-1,3-thiazol-2-amine | |
CAS RN |
28241-62-5 | |
Record name | 28241-62-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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